3,3-diethyl-3H-diazirine

Chemical Proteomics Photoaffinity Labeling Interactome Mapping

3,3-Diethyl-3H-diazirine (CAS 13036-61-8) is a dialkyl diazirine that serves as a minimal-size, photoactivatable carbene precursor. With a molecular weight of 98.15 g/mol and a density of 1.01 ± 0.1 g/cm³ , it is among the smallest commercially available photoreactive crosslinking groups.

Molecular Formula C5H10N2
Molecular Weight 98.149
CAS No. 13036-61-8
Cat. No. B598450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-diethyl-3H-diazirine
CAS13036-61-8
Synonyms3,3-Diethyl-3H-diazirine
Molecular FormulaC5H10N2
Molecular Weight98.149
Structural Identifiers
SMILESCCC1(N=N1)CC
InChIInChI=1S/C5H10N2/c1-3-5(4-2)6-7-5/h3-4H2,1-2H3
InChIKeyAHUQTNIRSNOBTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Diethyl-3H-diazirine for Photoaffinity Labeling – Technical Specifications & Procurement Guide


3,3-Diethyl-3H-diazirine (CAS 13036-61-8) is a dialkyl diazirine that serves as a minimal-size, photoactivatable carbene precursor . With a molecular weight of 98.15 g/mol and a density of 1.01 ± 0.1 g/cm³ , it is among the smallest commercially available photoreactive crosslinking groups. Upon irradiation at 330–370 nm, it generates a highly reactive carbene that inserts into C–H, N–H, and O–H bonds, enabling covalent capture of proximal biomolecular interactions . Unlike larger aryl-diazirine and benzophenone probes, its compact, nonpolar structure minimizes perturbation of the ligand's physicochemical properties, making it a preferred scaffold for constructing photoaffinity probes in chemical biology and chemical proteomics .

Why Interchanging 3,3-Diethyl-3H-diazirine with Other Diazirine or Photoaffinity Probes Can Compromise Experimental Outcomes


Dialkyldiazirines, aryl-diazirines, aryl azides, and benzophenones are not functionally interchangeable in photoaffinity labeling (PAL) experiments. Systematic studies demonstrate that alkyl diazirines label acidic amino acids (Glu, Asp) in a pH-dependent manner via a diazo intermediate, whereas aryl-fluorodiazirines react primarily through a carbene mechanism with distinct amino acid preferences [1]. Furthermore, cyclobutanediazirines exhibit >10-fold lower protein capture efficiency compared to linear dialkyldiazirines due to divergent photochemical pathways [2]. Even among alkyl diazirines, the steric and electronic properties of the substituents directly influence carbene lifetime, diazoalkane formation propensity, and ultimately crosslinking yield . Substituting 3,3-diethyl-3H-diazirine without verifying the physico-chemical and photochemical consequences can lead to drastically different labeling profiles, false negatives, or misleading interactome data.

3,3-Diethyl-3H-diazirine Head-to-Head Quantitative Differentiation Against Closest Analogs


Protein Capture Efficiency: Linear Dialkyldiazirine vs. Cyclobutanediazirine

In live-cell chemoproteomic experiments, linear dialkyldiazirine probes (chemotype of 3,3-diethyl-3H-diazirine) produce protein capture signals an order of magnitude (>10-fold) higher than spirocyclic cyclobutanediazirine probes bearing the same molecular recognition element. This difference was demonstrated by comparing the enrichment profiles of proteins with similar apparent binding affinities (within 20% EC50 values) [1]. The underlying mechanism involves linear diazirines generating relatively long-lived diazoalkanes that contribute significantly to protein alkylation, whereas cyclobutanediazirines proceed predominantly through a short-lived carbene pathway with minimal diazo intermediate formation [1].

Chemical Proteomics Photoaffinity Labeling Interactome Mapping

Amino Acid Labeling Selectivity: Alkyl Diazirine vs. Aryl-Fluorodiazirine

A systematic evaluation of diazirine reactivity with individual amino acids revealed that alkyl diazirines (class of 3,3-diethyl-3H-diazirine) preferentially label acidic amino acids—glutamate (Glu) and aspartate (Asp)—in a pH-dependent manner characteristic of a reactive alkyl diazo intermediate. In contrast, aryl-fluorodiazirines label proteins primarily through a carbene intermediate with a distinct amino acid reactivity pattern [1]. In aqueous solution at neutral pH, the alkyl diazirine tested showed robust reactivity with Glu and Asp, while the specific aryl diazirine tested did not react with any amino acid under identical conditions [2].

Photoaffinity Labeling Amino Acid Reactivity Mechanistic Profiling

Photolytic Activation Wavelength: Diazirine vs. Phenyl Azide

Diazirine-based photocrosslinkers, including 3,3-diethyl-3H-diazirine, are efficiently activated with long-wave UV light at 330–370 nm, offering better photostability than phenyl azide-based reagents, which require shorter UV wavelengths (250–350 nm) and are prone to premature decomposition under ambient light . The longer activation wavelength of diazirines reduces photodamage to biological samples and allows greater experimental control over the timing of crosslinking initiation .

Photocrosslinking UV Activation Bioconjugation

Molecular Size Comparison: Dialkyldiazirine vs. Benzophenone and Aryl Diazirine Probes

Dialkyldiazirines such as 3,3-diethyl-3H-diazirine (MW 98.15 Da) are significantly smaller than benzophenone (MW ~182 Da plus linker) and aryl-diazirine (e.g., trifluoromethyl-aryl-diazirine, MW >200 Da) photoreactive groups. This minimal size reduces the perturbation of the parent ligand's solubility, permeability, and target binding affinity . In probe design, the small, nonpolar diazirine group satisfies the criteria for an ideal photoactive unit: it is generally robust toward storage, inert in biological environments, and shows diminished nonspecific binding upon photoactivation relative to larger labeling probes .

Pharmacophore Perturbation Probe Design Ligand Efficiency

Membrane Proteome Enrichment: Alkyl Diazirine Probes vs. Aryl Diazirine Probes

A survey of 32 alkyl diazirine probes demonstrated that alkyl diazirines preferentially enrich highly acidic proteins and those embedded in membranes, and that probes with a net positive charge produce higher labeling yields in cells and in vitro [1]. This membrane proteome enrichment is attributed to the pH-dependent, diazo-intermediate-mediated reactivity of alkyl diazirines toward acidic residues that are abundant at membrane interfaces [1]. This property has been exploited to reveal a hidden cholesterol binding site in Hedgehog morphogen proteins using dialkyldiazirine-based photoaffinity probes .

Membrane Proteomics Subcellular Targeting Chemical Biology

Optimal Application Scenarios for 3,3-Diethyl-3H-diazirine Based on Quantitative Differentiation Evidence


Live-Cell Interactome Mapping of Small-Molecule Ligands

3,3-Diethyl-3H-diazirine is the scaffold of choice for constructing photoaffinity probes for target identification in live cells. The >10-fold higher protein capture efficiency of linear dialkyldiazirines over cyclobutanediazirine probes [1] directly translates to superior sensitivity in chemical proteomics workflows. Its minimal size (MW 98.15 Da) ensures that the photoreactive group does not dominate the physicochemical properties of the probe, preserving target binding affinity. Researchers should verify lot-specific purity and photolytic efficiency by UV-Vis spectroscopy before probe conjugation.

Membrane Protein Interaction Studies

The inherent bias of alkyl diazirine probes toward acidic and membrane-embedded proteins [1] makes 3,3-diethyl-3H-diazirine particularly suitable for studying membrane receptor–ligand interactions, ion channel pharmacology, and transporter protein complexes. The pH-dependent diazo intermediate reactivity enables tuning of labeling conditions to favor membrane-associated targets. This application is supported by the successful use of dialkyldiazirine probes in mapping cholesterol–protein interfaces in the Hedgehog signaling pathway [2].

Minimal-Linker Photoaffinity Probe Design for Fragment-Based Screening

For fragment-based drug discovery applications where every atom matters, 3,3-diethyl-3H-diazirine provides the smallest commercially available photoreactive group (only 2 ethyl substituents on the diazirine ring). Compared to benzophenone (>182 Da) or aryl-diazirine (>200 Da) alternatives [1], the diethyl-diazirine scaffold minimizes steric interference with the fragment's binding mode. Its activation at 330–370 nm [2] is compatible with standard UV crosslinking equipment and avoids the shorter, more damaging wavelengths required by phenyl azides. Procurement specifications should include confirmation of thermal stability (decomposition point ~230 °C) for storage and handling protocols.

Photocrosslinking for Polymer Surface Modification and Material Science

The thermal decomposition pathway of 3,3-diethyl-3H-diazirine at 118–149 °C to yield cis- and trans-pent-2-ene, ethylcyclopropane, and nitrogen [1] provides a complementary thermal activation route for applications where UV irradiation is impractical. Patents covering diazirine compounds for microelectronic and optoelectronic device fabrication [2] demonstrate industrial relevance of this chemistry. For procurement in material science settings, both photolytic and thermal activation characteristics should be verified, and the compound's stability in common organic solvents should be confirmed.

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